Methyl 2,6-dichloro-3-isopropoxybenzoate

Description

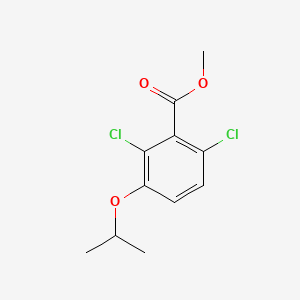

Methyl 2,6-dichloro-3-isopropoxybenzoate is a synthetic benzoate ester characterized by a benzene ring substituted with two chlorine atoms at positions 2 and 6, an isopropoxy group at position 3, and a methyl ester at the carboxyl position. This compound is structurally distinct due to its halogenated and alkoxy-substituted aromatic system, which may confer unique physicochemical properties, such as enhanced lipophilicity and stability compared to unsubstituted benzoates.

Properties

Molecular Formula |

C11H12Cl2O3 |

|---|---|

Molecular Weight |

263.11 g/mol |

IUPAC Name |

methyl 2,6-dichloro-3-propan-2-yloxybenzoate |

InChI |

InChI=1S/C11H12Cl2O3/c1-6(2)16-8-5-4-7(12)9(10(8)13)11(14)15-3/h4-6H,1-3H3 |

InChI Key |

DUTUEDBIHLGNON-UHFFFAOYSA-N |

Canonical SMILES |

CC(C)OC1=C(C(=C(C=C1)Cl)C(=O)OC)Cl |

Origin of Product |

United States |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Methyl 2,6-dichloro-3-isopropoxybenzoate typically involves the esterification of 2,6-dichloro-3-isopropoxybenzoic acid with methanol in the presence of a catalyst such as sulfuric acid. The reaction is carried out under reflux conditions to ensure complete conversion of the acid to the ester.

Industrial Production Methods

In industrial settings, the production of this compound may involve more efficient and scalable methods, such as continuous flow reactors. These methods allow for better control over reaction conditions and higher yields.

Chemical Reactions Analysis

Types of Reactions

Methyl 2,6-dichloro-3-isopropoxybenzoate undergoes various chemical reactions, including:

Substitution Reactions: The chlorine atoms can be substituted with other nucleophiles.

Oxidation and Reduction: The ester group can be reduced to an alcohol or oxidized to a carboxylic acid.

Hydrolysis: The ester can be hydrolyzed to the corresponding carboxylic acid and methanol.

Common Reagents and Conditions

Substitution: Nucleophiles such as amines or thiols in the presence of a base.

Oxidation: Oxidizing agents like potassium permanganate or chromium trioxide.

Reduction: Reducing agents such as lithium aluminum hydride.

Hydrolysis: Acidic or basic conditions with water.

Major Products

Substitution: Products depend on the nucleophile used.

Oxidation: 2,6-dichloro-3-isopropoxybenzoic acid.

Reduction: 2,6-dichloro-3-isopropoxybenzyl alcohol.

Hydrolysis: 2,6-dichloro-3-isopropoxybenzoic acid and methanol.

Scientific Research Applications

Methyl 2,6-dichloro-3-isopropoxybenzoate has several applications in scientific research:

Chemistry: Used as a building block in organic synthesis and in the preparation of more complex molecules.

Biology: Investigated for its potential biological activities and interactions with biomolecules.

Medicine: Explored for its potential therapeutic properties and as a precursor in drug development.

Industry: Utilized in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of Methyl 2,6-dichloro-3-isopropoxybenzoate depends on its specific application. In chemical reactions, it acts as a substrate that undergoes various transformations. In biological systems, it may interact with specific molecular targets, such as enzymes or receptors, to exert its effects. The exact pathways involved can vary based on the context of its use.

Comparison with Similar Compounds

Comparison with Similar Compounds

However, comparisons can be drawn to structurally or functionally related compounds from the Molecules 2014 resin analysis and the 2006 chemical reference tables. Key parallels include:

Structural Analogues

Sandaracopimaric Acid Methyl Ester (Compound 4, ) A diterpene methyl ester isolated from Austrocedrus chilensis resin.

Dehydroabietic Acid Methyl Ester (Compound 12, ) Another diterpene ester with a fused aromatic-polycyclic framework. synthetic agrochemicals).

Dodecanoic Acid Methyl Ester (Methyl Laurate, ) A simple fatty acid methyl ester. Comparison: Shares the ester functional group but lacks aromaticity and substituents, resulting in lower molecular complexity and differing solubility profiles.

Halogenated Esters

Acetic Acid, (2,4-Dichlorophenoxy)-, 2-Methylpropyl Ester () A phenoxyacetic acid ester with dichloro substituents. Comparison: Both compounds include dichloro groups, but the target compound’s aromatic benzoate backbone contrasts with the aliphatic chain in this ester. Halogenation in both may enhance biological activity, such as herbicidal or antimicrobial effects.

Alkoxy-Substituted Esters

Z-Communic Acid Methyl Ester (Compound 9, )

- A labdane diterpene methyl ester with an unsaturated chain.

- Comparison: The isopropoxy group in Methyl 2,6-dichloro-3-isopropoxybenzoate differs from the labdane structure’s alkene and hydroxyl groups, influencing steric effects and metabolic stability.

Data Tables

Table 1: Structural and Functional Comparison

Table 2: Analytical Techniques

Research Findings and Discussion

- Structural Influence on Reactivity: The chlorine and isopropoxy groups in this compound likely increase its electron-withdrawing and steric effects compared to non-halogenated esters like methyl laurate. This could enhance its stability in oxidative environments .

- Natural vs. Synthetic Esters : Resin-derived diterpene esters (e.g., sandaracopimaric acid methyl ester) exhibit complex bicyclic/tricyclic structures suited for ecological roles, whereas synthetic halogenated benzoates are optimized for targeted bioactivity .

- Analytical Overlap : While the target compound’s data are absent in the evidence, its analysis would likely employ GC-MS or HPLC methods similar to those used for resin esters, focusing on retention times and fragmentation patterns .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.